Ácido 2-(2-aminociclopropil)ciclopropano-1-carboxílico; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

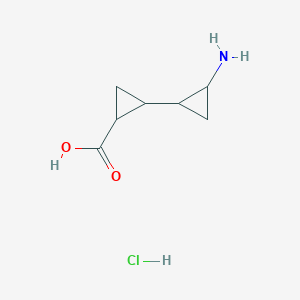

2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Precursor de Etileno y Señalización

ACC es el precursor directo de la hormona vegetal etileno. El etileno regula diversos procesos de desarrollo y respuestas a tensiones ambientales. Tradicionalmente, ACC se ha utilizado como un proxy para el etileno en estudios debido a su conversión a etileno por casi todos los tejidos vegetales. Sin embargo, la evidencia reciente sugiere que ACC también funciona independientemente de la biosíntesis de etileno. Los investigadores han identificado ACC como una molécula de señalización involucrada en el crecimiento de las plantas, la división celular y la virulencia de los patógenos .

Modificaciones Post-traduccionales de las Sintasas de ACC (ACS)

Las enzimas ACS catalizan la conversión de S-adenosil-L-metionina (SAM) a ACC. Estudios recientes han explorado modificaciones post-traduccionales de las proteínas ACS, arrojando luz sobre su regulación e impacto en la producción de etileno. Comprender estas modificaciones proporciona información sobre la afinación de los niveles de etileno en las plantas .

Mecanismos de Transporte de ACC

El transporte de ACC dentro de los tejidos vegetales es crucial para la señalización del etileno. Los investigadores han investigado los transportadores responsables del movimiento de ACC, descubriendo sus funciones en los procesos de desarrollo y las respuestas al estrés. Los transportadores de ACC son esenciales para mantener niveles óptimos de etileno en los diferentes órganos vegetales .

Señalización de la Pared Celular

ACC participa en las vías de señalización de la pared celular. Influye en la expansión celular, la remodelación de la pared celular y las respuestas al estrés mecánico. Al estudiar las interacciones de ACC con los componentes de la pared celular, los investigadores apuntan a mejorar el crecimiento de las plantas y la tolerancia al estrés .

División de Células Madre de Guardia

En las células de guardia, que regulan las aberturas estomáticas, ACC juega un papel en la división celular. Los investigadores han explorado cómo ACC afecta la división de células madre de guardia, impactando el desarrollo estomático y el intercambio de gases. Comprender estos procesos puede conducir a estrategias para mejorar la eficiencia del uso del agua y la tolerancia a la sequía en los cultivos .

Virulencia del Patógeno

ACC contribuye a la virulencia del patógeno al influir en la expresión de genes relacionados con la defensa. Los investigadores han investigado cómo los patógenos manipulan los niveles de ACC para evadir las respuestas inmunitarias de las plantas. Orientar las vías relacionadas con ACC puede ofrecer enfoques novedosos para el control de enfermedades en la agricultura .

En resumen, el clorhidrato de ácido 2-(2-aminociclopropil)ciclopropano-1-carboxílico (ACC) trasciende su papel como precursor del etileno, revelando intrincadas conexiones con el crecimiento de las plantas, las respuestas al estrés y la inmunidad. Sus funciones multifacéticas continúan cautivando a los científicos y prometen aplicaciones agrícolas y biotecnológicas . Si desea más detalles o explorar aspectos adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to play a significant role in plant biology . ACC is the precursor to the plant hormone ethylene .

Mode of Action

Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) . This suggests that 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride may have a similar interaction with its targets.

Biochemical Pathways

Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Result of Action

Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Action Environment

Acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon , suggesting that environmental factors such as soil composition could potentially influence the action of 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride.

Actividad Biológica

2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid; hydrochloride (often abbreviated as ACCA-HCl) is a cyclopropane derivative that has garnered attention for its biological activity, particularly in plant physiology and stress responses. This compound is primarily recognized for its role as a precursor in ethylene biosynthesis, which is crucial for various physiological processes in plants, including growth, development, and response to environmental stressors.

ACCA functions by modulating ethylene production in plants. Ethylene is a gaseous plant hormone that plays a significant role in regulating plant growth and responses to biotic and abiotic stresses. The mechanism involves the conversion of ACCA into ethylene through the action of enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO). This conversion triggers a cascade of physiological responses that enhance plant resilience against pathogens and environmental challenges.

Ethylene Biosynthesis

Research indicates that ACCA can effectively inhibit ACO activity, thereby regulating ethylene levels in plants. In silico studies have shown that various derivatives of cyclopropane carboxylic acids exhibit significant binding affinities to the ACO enzyme, suggesting potential applications in agricultural biotechnology to enhance crop resilience.

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M^-1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| ACCA | -5.3 | 7.61 × 10^3 |

Table 1: Binding affinities of various cyclopropane derivatives to ACO

Plant Defense Mechanisms

ACCA has been shown to enhance the defense mechanisms of plants against various pathogens. For instance, studies have demonstrated that ACCA treatment can induce systemic resistance in maize against fungal pathogens by modulating the expression of defense-related genes. This effect is attributed to its role in ethylene signaling pathways, which are crucial for activating plant defense responses.

Case Study 1: Maize Defense Enhancement

In a study conducted by Jorgensen et al. (1996), maize plants treated with ACCA exhibited increased resistance to necrotrophic pathogens. The treatment led to elevated levels of ethylene and enhanced expression of pathogenesis-related proteins, demonstrating ACCA's potential as a biostimulant in agricultural practices aimed at improving crop health under pathogen pressure.

Case Study 2: Stress Response Modulation

Research by Chow et al. (2008) highlighted the role of ACCA in modulating plant responses to abiotic stressors such as drought. The study found that ACCA application resulted in improved water use efficiency and reduced wilting symptoms in treated plants compared to controls, indicating its utility in enhancing drought tolerance.

Future Directions

The ongoing research into ACCA's biological activity suggests several avenues for future exploration:

- In Vivo Studies : Further investigations are needed to validate the findings from in silico studies through controlled field trials.

- Mechanistic Insights : Understanding the molecular interactions between ACCA and other signaling pathways could provide deeper insights into its multifunctional roles.

- Agricultural Applications : Developing formulations containing ACCA for practical use in agriculture could enhance crop resilience and yield under various stress conditions.

Propiedades

IUPAC Name |

2-(2-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-2-4(6)3-1-5(3)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBBKSNLBWWVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.